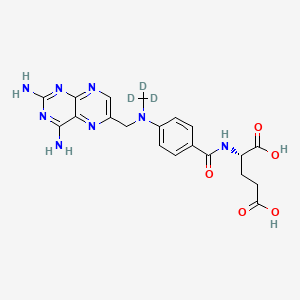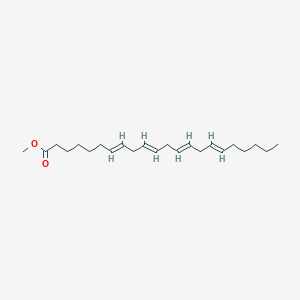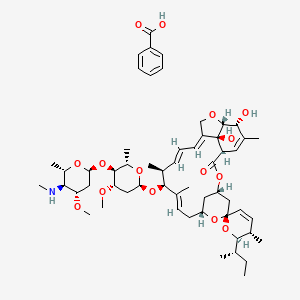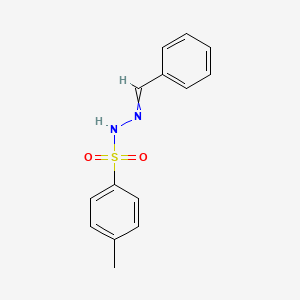
Metotrexato-d3
Descripción general
Descripción
Methotrexate-d3 is a deuterated form of methotrexate, a chemotherapy agent and immune-system suppressant. Methotrexate-d3 is used primarily in scientific research to study the pharmacokinetics and metabolism of methotrexate. The deuterium atoms in methotrexate-d3 replace hydrogen atoms, which allows for more precise tracking in biological systems using mass spectrometry.
Aplicaciones Científicas De Investigación
Methotrexate-d3 is widely used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of methotrexate. Its applications include:
Chemistry: Used as a tracer in mass spectrometry to study the chemical properties and reactions of methotrexate.
Biology: Helps in understanding the cellular uptake, distribution, and elimination of methotrexate in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of methotrexate in patients.
Industry: Employed in the development of new formulations and delivery systems for methotrexate to improve its therapeutic efficacy and reduce side effects.
Mecanismo De Acción
Target of Action
Methotrexate-d3, also known as Methotrexate, is a folate derivative that primarily targets several enzymes responsible for nucleotide synthesis . The primary targets include dihydrofolate reductase (DHFR), an enzyme that participates in the tetrahydrofolate synthesis . This enzyme plays a crucial role in DNA and RNA synthesis, and thus, in cell proliferation .
Mode of Action
Methotrexate-d3 acts by inhibiting the metabolism of folic acid and blocking key enzymes in the synthesis of purines and pyrimidines required for cell proliferation . It competitively inhibits DHFR, preventing the conversion of folic acid to tetrahydrofolate and inhibiting DNA synthesis . Methotrexate-d3 is also known to induce adenosine release, which mediates many of its anti-inflammatory effects, including the reduction of proinflammatory cytokines .
Biochemical Pathways
The inhibition of DHFR by Methotrexate-d3 leads to a decrease in purine and pyrimidine synthesis, which inhibits cell proliferation, especially in cells like T-lymphocytes . This results in an anti-inflammatory effect. Additionally, Methotrexate-d3 has been identified as an inhibitor of the JAK/STAT pathway activity, which is central to both the inflammatory and immune systems .
Pharmacokinetics
Methotrexate-d3 exhibits a long duration of action and is generally given to patients once weekly . It has a narrow therapeutic index . Renal function is an independent indicator of Methotrexate clearance . Other factors such as body weight, age, gene polymorphisms (SLCO1B1, ABCC2, ABCB1, ABCG2, and MTHFR), and co-medications can influence Methotrexate clearance . The majority of Methotrexate is excreted through urine .
Result of Action
The result of Methotrexate-d3’s action is the suppression of inflammation and prevention of cell division . This makes it effective in treating inflammation caused by arthritis or controlling cell division in neoplastic diseases such as breast cancer and non-Hodgkin’s lymphoma . It is also used in the treatment of cancer, autoimmune diseases, ectopic pregnancy, and for the induction of medical abortions .
Action Environment
Various environmental factors can affect the action of Methotrexate-d3. For instance, the rate and degree of Methotrexate absorption varied greatly between individuals . Additionally, the effects of Methotrexate-d3 are influenced by genetic variants, specific dynamic processes, and micro-environmental elements such as nucleotide deprivation or glutathione levels .
Análisis Bioquímico
Biochemical Properties
Methotrexate-d3 plays a crucial role in inhibiting the enzyme dihydrofolate reductase. This inhibition leads to a decrease in the production of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate. Methotrexate-d3 also interacts with other enzymes such as thymidylate synthase and 5-aminoimidazole-4-carboxamide ribonucleotide transformylase. These interactions result in the inhibition of DNA synthesis and cell proliferation. Additionally, methotrexate-d3 can bind to proteins such as albumin, which affects its distribution and bioavailability in the body .
Cellular Effects
Methotrexate-d3 has significant effects on various types of cells, particularly rapidly dividing cells such as cancer cells and immune cells. It inhibits cell proliferation by blocking DNA synthesis, leading to cell cycle arrest and apoptosis. Methotrexate-d3 also affects cell signaling pathways, including the adenosine pathway, which can result in anti-inflammatory effects. Furthermore, methotrexate-d3 influences gene expression by altering the levels of folate-dependent enzymes and metabolites .
Molecular Mechanism
The molecular mechanism of methotrexate-d3 involves its binding to dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate cycle, leading to a reduction in the synthesis of purines and thymidylate, which are necessary for DNA replication and repair. Methotrexate-d3 also inhibits thymidylate synthase and 5-aminoimidazole-4-carboxamide ribonucleotide transformylase, further contributing to its antiproliferative effects. Additionally, methotrexate-d3 can induce the release of adenosine, which has anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methotrexate-d3 can change over time due to its stability and degradation. Methotrexate-d3 is relatively stable under physiological conditions, but it can undergo degradation in the presence of light and heat. Long-term exposure to methotrexate-d3 can lead to cumulative effects on cellular function, including sustained inhibition of DNA synthesis and prolonged cell cycle arrest. In vitro and in vivo studies have shown that methotrexate-d3 can have lasting effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of methotrexate-d3 vary with different dosages in animal models. At low doses, methotrexate-d3 can effectively inhibit cell proliferation and reduce inflammation without causing significant toxicity. At high doses, methotrexate-d3 can lead to adverse effects such as myelosuppression, hepatotoxicity, and nephrotoxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point results in a disproportionate increase in toxicity .
Metabolic Pathways
Methotrexate-d3 is involved in several metabolic pathways, primarily the folate cycle. It inhibits dihydrofolate reductase, leading to a decrease in tetrahydrofolate levels. This inhibition affects the synthesis of purines and thymidylate, which are essential for DNA replication and repair. Methotrexate-d3 also interacts with enzymes such as thymidylate synthase and 5-aminoimidazole-4-carboxamide ribonucleotide transformylase, further disrupting nucleotide synthesis. Additionally, methotrexate-d3 can affect the adenosine pathway, leading to increased levels of adenosine and its anti-inflammatory effects .
Transport and Distribution
Methotrexate-d3 is transported and distributed within cells and tissues through various mechanisms. It is primarily transported by the reduced folate carrier and the proton-coupled folate transporter. Once inside the cell, methotrexate-d3 can be polyglutamated, which enhances its retention and activity. Methotrexate-d3 can also bind to proteins such as albumin, affecting its distribution and bioavailability. The compound is distributed to various tissues, including the liver, kidneys, and bone marrow .
Subcellular Localization
Methotrexate-d3 is localized in various subcellular compartments, including the cytoplasm and the nucleus. The polyglutamated form of methotrexate-d3 is retained within the cell, allowing it to exert its effects on DNA synthesis and repair. Methotrexate-d3 can also be localized in the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of methotrexate-d3 is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methotrexate-d3 is synthesized by incorporating deuterium into the methotrexate molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, deuterated methanol (CD3OD) can be used in the presence of a base to replace hydrogen atoms with deuterium atoms in the methotrexate molecule. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete deuteration.
Industrial Production Methods
Industrial production of methotrexate-d3 follows similar principles but on a larger scale. The process involves the use of deuterated solvents and reagents in large reactors, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methotrexate-d3 undergoes similar chemical reactions as methotrexate, including oxidation, reduction, and substitution reactions. These reactions are often studied to understand the metabolism and degradation pathways of the compound.
Common Reagents and Conditions
Oxidation: Methotrexate-d3 can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the methotrexate-d3 molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methotrexate-d3 can produce methotrexate-d3 sulfoxide, while reduction can yield methotrexate-d3 alcohol derivatives.
Comparación Con Compuestos Similares
Methotrexate-d3 is compared with other deuterated and non-deuterated analogs of methotrexate. Similar compounds include:
Methotrexate: The non-deuterated form, widely used in chemotherapy and autoimmune disease treatment.
7-Hydroxymethotrexate: A major metabolite of methotrexate, which is less active but still contributes to the overall pharmacological effects.
Methotrexate Polyglutamates: These are formed intracellularly and have prolonged activity compared to the parent compound.
Methotrexate-d3 is unique due to the presence of deuterium atoms, which allows for more precise tracking and analysis in research studies. This makes it a valuable tool for understanding the pharmacokinetics and metabolism of methotrexate .
Propiedades
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZXECLQNJBKD-FUPFOCIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962981 | |
| Record name | N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432545-63-6 | |
| Record name | N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 432545-63-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of Methotrexate-d3 in pharmaceutical analysis?
A1: Methotrexate-d3 is a deuterated form of Methotrexate, serving as an ideal internal standard in mass spectrometry-based analytical methods [, ]. Its use is crucial for accurate and precise quantification of Methotrexate in biological samples like plasma.
Q2: How does the use of Methotrexate-d3 improve the accuracy of Methotrexate quantification compared to other methods like FPIA?
A2: While Fluorescence Polarization Immunoassays (FPIA) are commonly employed for Methotrexate measurements, they can be susceptible to interferences from structurally similar compounds, leading to reduced specificity []. In contrast, using Methotrexate-d3 in mass spectrometry methods like LC-MS/MS or MALDI-MS/MS allows for distinct differentiation of Methotrexate from its metabolites and other interfering substances based on mass differences [, ]. This targeted approach significantly enhances both the specificity and sensitivity of Methotrexate quantification, ensuring more reliable results in clinical and pharmacokinetic studies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1148211.png)



![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)





